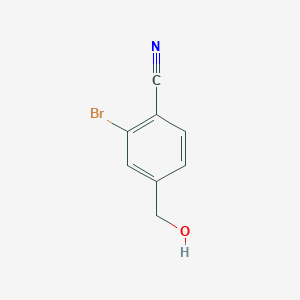

2-Bromo-4-(hydroxymethyl)benzonitrile

説明

Structural Features and Functional Group Analysis

The molecular structure of 2-Bromo-4-(hydroxymethyl)benzonitrile consists of a central benzene (B151609) ring. The strategic placement of the functional groups dictates its chemical behavior. The bromine atom, an electron-withdrawing group, is positioned at the second carbon (ortho to the nitrile group). The hydroxymethyl group (-CH2OH), which can act as a hydrogen bond donor and a nucleophile, is located at the fourth carbon (para to the nitrile group). The nitrile group (-CN) is a strong electron-withdrawing group, influencing the reactivity of the entire aromatic ring.

The interplay of these functional groups provides a rich platform for selective chemical modifications. The bromo group is an excellent handle for various cross-coupling reactions, the hydroxymethyl group can be oxidized or used in esterification and etherification reactions, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6BrNO | researchgate.net |

| Molecular Weight | 212.046 g/mol | researchgate.net |

| CAS Number | 90110-97-7 | nih.gov |

Strategic Importance as a Multifunctional Synthetic Precursor

The strategic importance of this compound lies in its capacity to serve as a versatile scaffold in multi-step syntheses. Organic chemists can selectively target one functional group while preserving the others for subsequent transformations.

For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This is a fundamental strategy for elaborating the molecular framework.

The hydroxymethyl group offers another site for diversification. It can be oxidized to an aldehyde or a carboxylic acid, which can then undergo a plethora of further reactions. Alternatively, it can be converted into an ether or an ester, or be displaced by other functional groups. For example, in the synthesis of related compounds, the hydroxymethyl group is sometimes protected to prevent its interference in subsequent reaction steps.

The nitrile group can also be transformed. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or it can be reduced to a primary amine. This amine can then be used to form amides, sulfonamides, or participate in the construction of heterocyclic rings.

The positional isomer, 4-Bromo-3-(hydroxymethyl)benzonitrile (B1373430), has been utilized as a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 inhibitor. This highlights the utility of such brominated hydroxymethyl benzonitriles as building blocks for pharmaceutically active compounds. The reactions involved in such syntheses often include oxidation of the hydroxymethyl group and cross-coupling reactions involving the bromo substituent.

Overview of Research Trajectories in Contemporary Organic Chemistry

While dedicated research articles focusing solely on this compound are not abundant, its role can be inferred from research on analogous structures. The development of novel synthetic methodologies often relies on versatile building blocks like this compound.

Current research trends point towards the use of such multifunctional scaffolds in the synthesis of complex heterocyclic systems and libraries of compounds for drug discovery. The ability to perform sequential and selective modifications on the bromo, hydroxymethyl, and nitrile functionalities allows for the rapid generation of molecular diversity. For example, derivatives of bromobenzonitriles are used in the synthesis of compounds with potential applications as cannabinoid receptor modulators and in photoredox catalysis. nih.gov

Furthermore, the synthesis of bioactive molecules often involves the use of intermediates with multiple reactive sites. For instance, various benzonitrile (B105546) derivatives have been explored for their potential antimicrobial activities. nih.gov The structural motif present in this compound makes it a candidate for the synthesis of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZLAHOHUDEQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302198 | |

| Record name | 2-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-97-7 | |

| Record name | NSC149635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Hydroxymethyl Benzonitrile

Retrosynthetic Approaches and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For 2-Bromo-4-(hydroxymethyl)benzonitrile, the key disconnections involve the carbon-bromine bond, the carbon-carbon bond of the hydroxymethyl group, and the carbon-nitrile bond.

Strategies for Introducing the Bromine Substituent on the Benzonitrile (B105546) Core

The introduction of a bromine atom onto a substituted benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. In the retrosynthesis of this compound, disconnecting the C-Br bond reveals a 4-(hydroxymethyl)benzonitrile (B1214540) precursor. The directing effects of the substituents on the ring are crucial for the regioselectivity of the bromination. The hydroxymethyl group (-CH₂OH) is an ortho-, para-directing activator, while the nitrile group (-CN) is a meta-directing deactivator. In 4-(hydroxymethyl)benzonitrile, these effects are synergistic, with the -CH₂OH group strongly directing the incoming electrophile (bromine) to the positions ortho to it (positions 3 and 5) and the -CN group directing to the positions meta to it (positions 3 and 5). Therefore, direct bromination of 4-(hydroxymethyl)benzonitrile would be expected to yield 3-bromo-4-(hydroxymethyl)benzonitrile (B1524650) rather than the desired 2-bromo isomer.

To achieve the desired 2-bromo substitution pattern, alternative strategies are necessary. One powerful method is the Sandmeyer reaction, which allows for the introduction of a bromo substituent via a diazonium salt intermediate derived from a corresponding aniline (B41778). wikipedia.orgnumberanalytics.comlscollege.ac.in In this approach, the retrosynthetic disconnection is made at the C-Br bond, leading to a 2-amino-4-(hydroxymethyl)benzonitrile precursor.

Methodologies for Installing the Hydroxymethyl Group

The hydroxymethyl group can be introduced through several functional group interconversion (FGI) strategies. A common retrosynthetic approach involves the disconnection of the C-C bond of the hydroxymethyl group, leading to a formyl group precursor. The reduction of a benzaldehyde (B42025) to a benzyl (B1604629) alcohol is a reliable and high-yielding transformation. Thus, 2-bromo-4-formylbenzonitrile (B1524706) is a key potential precursor.

Alternatively, the hydroxymethyl group can be derived from a methyl group. This retrosynthetic disconnection leads to 2-bromo-4-methylbenzonitrile (B184184). The synthetic sequence would then involve the functionalization of the methyl group, typically through a benzylic bromination followed by hydrolysis.

Routes for the Nitrile Functionality Introduction

The nitrile group can be introduced onto the aromatic ring at various stages of the synthesis. A common and effective method is the Sandmeyer reaction, which converts an aryl diazonium salt into a benzonitrile using a copper(I) cyanide catalyst. wikipedia.orgnih.gov This approach is particularly useful as it allows for the installation of the nitrile group from a readily available aniline precursor. For example, a retrosynthetic disconnection of the C-CN bond in 2-bromo-4-methylbenzonitrile leads to 3-bromo-4-methylaniline.

Another strategy is to start with a precursor that already contains a bromine and a group that can be converted to a nitrile, such as an aldehyde. The conversion of an aldehyde to a nitrile can be achieved through its oxime followed by dehydration.

Contemporary Synthetic Pathways

Based on the retrosynthetic analysis, several contemporary synthetic pathways have been developed for the synthesis of this compound and its key precursors. These routes often involve a multi-step sequence that carefully controls the introduction and transformation of the functional groups.

Bromination of Substituted Benzonitrile Precursors

While direct bromination of 4-(hydroxymethyl)benzonitrile is not regioselective for the desired product, bromination of other precursors can be effective. A plausible route starts with 4-methylbenzonitrile. The methyl group is an ortho-, para-director. However, the strong meta-directing effect of the nitrile group can lead to a mixture of products upon electrophilic bromination.

A more controlled and widely used approach involves the synthesis of a precursor that already contains the bromine atom in the correct position, followed by the introduction or modification of other functional groups. A key intermediate in this strategy is 2-bromo-4-methylbenzonitrile. This compound can be synthesized via a Sandmeyer reaction starting from 3-bromo-4-aminotoluene. nih.govresearchgate.net The amino group is first diazotized with sodium nitrite (B80452) in the presence of a strong acid, and the resulting diazonium salt is then treated with copper(I) cyanide to introduce the nitrile functionality. nih.gov

| Reaction Step | Reagents and Conditions | Product | Reference |

| Diazotization | 3-Bromo-4-aminotoluene, HCl, NaNO₂, H₂O, 273-278 K | 3-Bromo-4-methylbenzenediazonium chloride | nih.gov |

| Cyanation (Sandmeyer) | Cu(I)cyanide, KCN, 333 K | 2-Bromo-4-methylbenzonitrile | nih.gov |

Once 2-bromo-4-methylbenzonitrile is obtained, the methyl group needs to be converted to a hydroxymethyl group. This is typically achieved through a two-step process: free-radical bromination of the benzylic position followed by hydrolysis of the resulting benzyl bromide. The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light), is a classic method for benzylic bromination. researchgate.net

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Benzylic Bromination | 2-Bromo-4-methylbenzonitrile, NBS, radical initiator (e.g., AIBN), CCl₄, reflux | 2-Bromo-4-(bromomethyl)benzonitrile | researchgate.net |

| Hydrolysis | 2-Bromo-4-(bromomethyl)benzonitrile, H₂O, base (e.g., NaHCO₃) or heat | This compound | General Knowledge |

Reduction and Functional Group Interconversion Routes to the Hydroxymethyl Moiety

An alternative and often more direct route to the hydroxymethyl group is through the reduction of a corresponding aldehyde. This pathway relies on the synthesis of 2-bromo-4-formylbenzonitrile as a key intermediate. The reduction of the aldehyde to the primary alcohol can be efficiently carried out using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and mild choice. chemicalbook.com A similar reduction of 4-bromo-3-formylbenzonitrile (B1291470) to 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) has been reported with a 90% yield using NaBH₄ in methanol (B129727) at 0 °C. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Bromo-3-formylbenzonitrile | NaBH₄, Methanol, 0 °C, 30 min | 4-Bromo-3-(hydroxymethyl)benzonitrile | 90% | chemicalbook.com |

This table shows the reduction of a regioisomeric compound, which serves as a model for the reduction of 2-bromo-4-formylbenzonitrile.

The synthesis of the precursor 2-bromo-4-formylbenzonitrile can be achieved through various methods. One approach is the oxidation of 2-bromo-4-methylbenzonitrile. Another method involves the direct formylation of a suitably substituted benzene ring.

The strategic combination of these well-established reactions allows for the efficient and controlled synthesis of this compound, a valuable intermediate for further synthetic applications.

Palladium-Catalyzed Cyanation Strategies (e.g., from brominated precursors)

Palladium-catalyzed cyanation has become one of the most prevalent methods for synthesizing aryl nitriles from aryl halides due to its efficiency and broad functional group tolerance. rsc.org This strategy is particularly applicable for the synthesis of this compound, typically starting from a di-halogenated precursor such as 1,3-dibromo-5-(hydroxymethyl)benzene or its protected form. The core of this method is the cross-coupling reaction between an aryl halide and a cyanide source, facilitated by a palladium catalyst.

Key components of this synthetic approach include the palladium source, supporting ligands, a cyanide-donating reagent, and the solvent system. Over the years, significant advancements have been made to overcome initial challenges such as catalyst deactivation and the use of highly toxic cyanide sources. nih.gov

Modern protocols often employ less toxic and more stable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.gov The use of potassium ferrocyanide, in particular, is advantageous from a green chemistry perspective. The selection of the palladium catalyst and its associated ligand is critical for achieving high efficiency. Pre-catalysts such as palladacycles or complexes with specialized phosphine (B1218219) ligands (e.g., dppf, XantPhos) have shown superior performance compared to simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.govorganic-chemistry.org These advanced catalytic systems can achieve high yields under milder reaction conditions, often with lower catalyst loadings. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, a hypothetical reaction would involve the selective cyanation of a precursor like 2,4-dibromobenzyl alcohol. The challenge lies in achieving regioselectivity, where the cyano group is introduced specifically at one of the two bromine-substituted positions. The electronic and steric environment around each bromine atom influences the reaction's outcome.

Table 1: Comparison of Palladium-Catalyzed Cyanation Systems This table is generated based on data from various sources for illustrative purposes of reaction conditions.

| Catalyst/Pre-catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 80-120 | ~85 | nih.gov |

| Palladacycle P1 | - | K₄[Fe(CN)₆]·3H₂O | t-Amyl-OH/H₂O | 100 | >90 | nih.gov |

| [(allyl)PdCl]₂ | DPEphos | K₄[Fe(CN)₆] | MeCN/H₂O | 75 | High | organic-chemistry.org |

| XantPhos-PdCl₂ | XantPhos | KCN | Dioxane | 110 | 75-95 | organic-chemistry.org |

Chemo-, Regio-, and Stereoselective Synthesis Approaches

Achieving selectivity is a cornerstone of modern organic synthesis, ensuring that reactions proceed at the desired functional group and position, without affecting other parts of the molecule. mdpi.comresearchgate.net

Chemoselectivity: In a molecule like 2-bromo-4-(bromomethyl)benzonitrile, which contains two different types of halides (aryl and benzyl), a selective reaction is crucial. For instance, the synthesis of the target compound could involve the selective hydrolysis of the benzyl bromide without affecting the aryl bromide or the nitrile group. Conversely, starting from a di-bromo precursor, the palladium-catalyzed cyanation must selectively target one of the C-Br bonds while leaving the other intact, as well as the hydroxymethyl group. The choice of catalyst, ligand, and reaction conditions plays a pivotal role in dictating this chemoselectivity.

Regioselectivity: The synthesis of this compound inherently involves regioselectivity—placing the functional groups at the correct 2- and 4-positions on the benzene ring. When starting with a substituted benzene ring, the existing groups direct the position of incoming substituents. For example, if a synthesis starts from 3-bromotoluene, subsequent bromination and functional group transformations must be controlled to yield the desired 2-bromo-4-(hydroxymethyl) isomer. In palladium-catalyzed cyanations of a dibrominated precursor, the relative reactivity of the two bromine atoms, influenced by steric hindrance and electronic effects from the hydroxymethyl group, will determine which bromine is replaced.

Stereoselectivity: The concept of stereoselectivity is not applicable to the synthesis of this compound, as the molecule is achiral and does not possess any stereocenters.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

A major focus of green synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Traditional palladium-catalyzed cyanations often use high-boiling, polar aprotic solvents like dimethylformamide (DMF). thieme-connect.de Recent research has demonstrated the efficacy of greener solvent systems. For instance, mixtures of organic solvents and water, such as a 1:1 t-Amyl-OH:water or a 2:1 acetonitrile (B52724):water mixture, have been successfully used. nih.govorganic-chemistry.org Water is an ideal green solvent, and its use in biphasic systems can facilitate product separation and catalyst recycling.

The choice of reagents is also critical. The move from highly toxic cyanide sources like sodium or potassium cyanide to the less toxic and more stable potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant step towards a safer and more sustainable process. nih.govorganic-chemistry.org

Catalyst efficiency is a key tenet of green chemistry. Developing catalysts that operate at low loadings, under mild conditions (lower temperatures and pressures), and can be easily recovered and reused minimizes waste and energy consumption. Research in palladium catalysis has led to the development of highly active catalyst systems. The use of specific phosphine ligands like DPEphos or palladacycle pre-catalysts allows for catalyst loadings as low as 1 mol%. organic-chemistry.org High-throughput experimentation has been instrumental in rapidly screening and optimizing combinations of catalysts, ligands, and bases to find the most efficient systems for specific transformations. organic-chemistry.org Enhanced catalyst activity also contributes to higher selectivity, reducing the formation of unwanted byproducts.

Continuous flow chemistry offers several advantages over traditional batch processing, aligning well with green chemistry principles. mdpi.com In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. rsc.org The small reactor volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions.

For the synthesis of this compound, a continuous flow process could be designed for the palladium-catalyzed cyanation step. Such a system could allow for the safe handling of cyanide reagents and efficient mixing, potentially reducing reaction times from hours to minutes. rsc.org Furthermore, flow chemistry facilitates the integration of in-line purification and the potential for catalyst immobilization, simplifying downstream processing and enabling catalyst reuse. mdpi.comuni-muenchen.de

Chemical Reactivity and Derivatization Studies of 2 Bromo 4 Hydroxymethyl Benzonitrile

Reactivity at the Aryl Bromine Center

The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the electron-withdrawing nitrile group positioned ortho to it.

Nucleophilic Aromatic Substitution Reactions

Aryl halides can undergo nucleophilic substitution, typically through an addition-elimination mechanism known as SNAr. This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. In 2-bromo-4-(hydroxymethyl)benzonitrile, the ortho-cyano group acts as a potent activating group, making the ring electron-deficient and susceptible to attack by nucleophiles.

The mechanism begins with the addition of a nucleophile to the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the ortho and para positions, and is significantly stabilized by the cyano group. In the subsequent step, the leaving group (bromide ion) is eliminated, which restores the aromaticity of the ring and yields the substituted product. A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be employed in these reactions. The typical reactivity order for the leaving group in SNAr reactions is F

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group that serves as a linchpin for a wide array of chemical transformations. In this compound, the electron-withdrawing nature of the nitrile and the bromine atom, combined with the presence of the hydroxymethyl group, allows for a diverse range of reactions centered on the C≡N triple bond. These reactions are fundamental in modifying the compound's structure to synthesize more complex derivatives, including carboxylic acids, amines, and heterocyclic systems.

Hydrolysis and Related Transformations

The hydrolysis of nitriles is a classic transformation that converts the nitrile group into a carboxylic acid or its corresponding salt, proceeding through an amide intermediate. chemguide.co.ukchemistrysteps.com This reaction can be performed under either acidic or basic conditions, with the final product depending on the pH of the reaction medium. chemguide.co.uk

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uk The reaction proceeds by initial protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. youtube.com Subsequent steps lead to the formation of an amide, which is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt. youtube.com For this compound, this process yields 2-Bromo-4-(hydroxymethyl)benzoic acid.

Figure 1. Acid-Catalyzed Hydrolysis

Figure 1. Acid-Catalyzed Hydrolysis

In contrast, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. chemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org This also proceeds through an amide intermediate. However, in the basic medium, the final carboxylic acid is deprotonated to form a carboxylate salt (e.g., sodium 2-bromo-4-(hydroxymethyl)benzoate), and ammonia gas is liberated. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. chemguide.co.uk

Enzymatic hydrolysis presents a greener alternative, using nitrile-hydrolyzing bacteria that contain enzymes like nitrilases or nitrile hydratases. nih.gov These biocatalysts can offer high chemoselectivity, potentially hydrolyzing the nitrile group without affecting other sensitive functional groups present in the molecule. nih.gov

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product (after workup) |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat (reflux) | 2-Bromo-4-(hydroxymethyl)benzamide | 2-Bromo-4-(hydroxymethyl)benzoic acid |

| Alkaline Hydrolysis | NaOH(aq) or KOH(aq), Heat (reflux) | 2-Bromo-4-(hydroxymethyl)benzamide | 2-Bromo-4-(hydroxymethyl)benzoic acid |

Cycloaddition Reactions (e.g., with azides for tetrazole formation)

The nitrile functionality can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. youtube.com This reaction is a powerful tool for synthesizing these important nitrogen-containing heterocycles, which are recognized as bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. youtube.comacs.org The formation of the aromatic tetrazole ring provides a strong thermodynamic driving force for the reaction. youtube.com

The reaction is typically carried out by heating the nitrile with an azide salt, such as sodium azide, often in the presence of a Lewis acid or a Brønsted acid like ammonium chloride. youtube.comnih.gov The acid activates the nitrile by coordinating to the nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion. youtube.com The subsequent steps involve ring closure and protonation to yield the final tetrazole product. youtube.com While often depicted as a stepwise process, there is ongoing debate about the precise mechanism, with some theoretical calculations suggesting a concerted cycloaddition pathway under certain conditions. nih.gov

When this compound is subjected to these conditions, the expected product is 5-(2-Bromo-4-(hydroxymethyl)phenyl)-1H-tetrazole. This transformation is considered a type of "click chemistry" due to its high efficiency and operational simplicity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | NH₄Cl, DMF, Heat | 5-(2-Bromo-4-(hydroxymethyl)phenyl)-1H-tetrazole | [3+2] Cycloaddition |

Reduction to Amines

Reduction of the nitrile group is a primary method for the synthesis of primary amines. libretexts.orgwikipedia.org This transformation involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. researchgate.net Several methods are available, ranging from catalytic hydrogenation to the use of stoichiometric metal hydride reagents. wikipedia.org

Catalytic Hydrogenation: This is often the most economical method for large-scale amine production. wikipedia.org It involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Group 10 metals such as Raney nickel, palladium, or platinum dioxide. wikipedia.org The choice of catalyst, solvent, and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org

Stoichiometric Reductions: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the complete reduction of nitriles to primary amines. libretexts.org The reaction typically occurs via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Milder and more selective reagents have also been developed. For instance, diisopropylaminoborane [BH₂N(iPr)₂], in the presence of catalytic amounts of lithium borohydride (B1222165) (LiBH₄), can reduce a wide variety of aromatic and aliphatic nitriles to primary amines in excellent yields under mild conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org This system shows good functional group tolerance, though it cannot selectively reduce a nitrile in the presence of an aldehyde. organic-chemistry.org The reactivity of substituted benzonitriles in these reductions is influenced by the electronic nature of the substituents; electron-withdrawing groups, such as the bromine atom in this compound, generally accelerate the rate of reduction. researchgate.netorganic-chemistry.org

The reduction of this compound yields (2-Bromo-4-(hydroxymethyl)phenyl)methanamine, a valuable building block for further derivatization.

| Reagent(s) | Typical Conditions | General Observations |

| H₂ / Raney Ni (or Pd, Pt) | High pressure H₂, elevated temperature | Economical for industrial scale; risk of secondary/tertiary amine formation. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly effective and general method for complete reduction to primary amines. libretexts.org |

| Diisopropylaminoborane / cat. LiBH₄ | THF, room temperature or reflux | Mild and efficient method with good yields; electron-withdrawing groups accelerate the reaction. researchgate.netorganic-chemistry.org |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition, no catalyst | Environmentally benign method with tolerance for many functional groups. organic-chemistry.org |

Multi-Component Reactions and Complex Molecule Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The nitrile functionality of this compound makes it a suitable candidate for incorporation into complex molecular scaffolds via MCRs.

A prominent example is the Ugi tetrazole four-component reaction (UT-4CR). This reaction differs from the classical Ugi reaction by using an azide (in the form of hydrazoic acid, often generated in situ) instead of a carboxylic acid. The key step involves the trapping of an intermediate nitrilium ion by the azide, which leads directly to the formation of a 1,5-disubstituted tetrazole ring. The versatility of the Ugi reaction allows for the rapid assembly of large libraries of complex molecules from simple starting materials.

Furthermore, nitriles can participate in MCRs that begin with a Knoevenagel condensation. academie-sciences.fr In such a sequence, a compound with an active methylene (B1212753) group (like malononitrile) first condenses with an aldehyde. The resulting electron-deficient alkene can then undergo a Michael addition with a nucleophile, followed by intramolecular cyclization. academie-sciences.fr While this compound itself does not have an active methylene group, its derivatives or related structures can be designed to participate in such complex assembly processes, highlighting the strategic importance of the nitrile group in the design of MCRs for building biologically active compounds. academie-sciences.fr

Applications of 2 Bromo 4 Hydroxymethyl Benzonitrile in Advanced Synthetic Chemistry and Materials Science

Building Block in Heterocyclic Compound Synthesis

The strategic placement of bromo, hydroxymethyl, and cyano groups on the aromatic ring makes 2-Bromo-4-(hydroxymethyl)benzonitrile a promising scaffold for the synthesis of heterocyclic compounds. The bromo group is particularly suited for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex ring systems. For instance, a Suzuki coupling could be employed to introduce a new carbon-substituent, which could then participate in a cyclization reaction with the nitrile or a derivative of the hydroxymethyl group to form fused or substituted heterocyclic structures. While related benzonitrile (B105546) derivatives are used as intermediates in the synthesis of dyes and other complex molecules, specific examples detailing the use of this compound for this purpose are not prominent in the literature. nih.gov

Precursor for Advanced Organic Materials (e.g., polymers, dendrimers, optoelectronic materials)

Molecules possessing multiple, distinct reactive sites are fundamental to the development of advanced organic materials. This compound fits this profile and holds potential as a monomer or core unit for specialized polymers and dendrimers.

Polymers: The hydroxymethyl and bromo functionalities could be leveraged in step-growth polymerization processes. For example, the hydroxymethyl group could undergo polyesterification, while the bromo group remains available for post-polymerization modification, allowing for the creation of functional polymers with tailored properties.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules. mdpi.com The structure of this compound makes it a candidate for a core molecule or a branching unit in dendrimer synthesis. nih.gov For example, the hydroxymethyl group could be the starting point for building dendritic wedges, while the bromo and nitrile groups could serve as peripheral functionalities or points for further branching.

Optoelectronic Materials: The combination of an electron-withdrawing nitrile group and a conjugated aromatic system suggests that derivatives of this compound could possess interesting photophysical properties. Theoretical studies on related molecules like 2-Bromo-4-methylbenzonitrile (B184184) have explored their potential for applications in nonlinear optics. researchgate.net By modifying the structure of this compound through its reactive handles, it is theoretically possible to tune its electronic properties for use in optoelectronic applications.

Development of Chemical Probes and Ligands

Chemical probes and ligands require a specific three-dimensional structure and functional groups for binding and reporting. The rigid benzonitrile backbone of this compound provides a stable scaffold for constructing such molecules. The hydroxymethyl group is a convenient attachment point for fluorescent dyes or other reporter molecules. The bromo and nitrile groups can be synthetically altered to create specific binding motifs for targeting proteins, enzymes, or metal ions. For instance, the bromo group can be used to link the scaffold to other molecular fragments via cross-coupling, enabling the systematic development of new ligands.

Role in Catalyst Development and Support Structures

The development of heterogeneous catalysts often involves anchoring a catalytically active molecule to a solid support. The hydroxymethyl group of this compound offers a direct route for immobilization onto supports like silica (B1680970) or polymer beads through ether or ester linkages. Once anchored, the bromo- and nitrile-substituted aromatic ring can be further functionalized to act as a ligand for a transition metal catalyst or to become part of an organocatalyst structure. This approach allows for the creation of recyclable and robust catalytic systems.

Compound Properties

| Identifier | Value | Source |

| Compound Name | This compound | epa.gov |

| Molecular Formula | C₈H₆BrNO | epa.gov |

| Molecular Weight | 212.04 g/mol | epa.gov |

| CAS Number | 90110-97-7, 1261583-70-3 | epa.govbldpharm.com |

Computational and Theoretical Investigations of 2 Bromo 4 Hydroxymethyl Benzonitrile

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical studies, with Density Functional Theory (DFT) at the forefront, are instrumental in elucidating the fundamental properties of molecules from first principles. nih.gov For a molecule like 2-Bromo-4-(hydroxymethyl)benzonitrile, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. derpharmachemica.comresearchgate.net These theoretical methods provide a microscopic view of the molecule, complementing and often predicting experimental results. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential (MEP))

HOMO-LUMO Analysis The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov For substituted benzonitriles, the HOMO is typically a π-orbital located on the benzene (B151609) ring, while the LUMO is a π*-orbital. nih.govresearchgate.net The presence of electron-withdrawing groups (like -Br and -CN) and the hydroxymethyl group (-CH2OH) would modulate the energies of these orbitals. In studies of related molecules, the HOMO-LUMO gap is a crucial calculated parameter. For instance, a small HOMO-LUMO energy gap suggests that charge transfer readily occurs within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface maps the electrostatic potential onto a constant electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, susceptible to nucleophilic attack). dtic.mil

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. dtic.mil

Positive Potential: Located around the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bond donation. dtic.mil A region of positive or near-neutral potential, known as a σ-hole, may also be present on the bromine atom along the C-Br bond axis, allowing it to participate in halogen bonding. mdpi.comnih.gov

Aromatic Ring: The π-system of the benzene ring generally presents a region of negative potential above and below the plane. dtic.mil

Conformational Analysis and Stability

Conformational analysis is crucial for flexible molecules like this compound, primarily due to the rotation around the C(ring)-C(methylene) single bond. The orientation of the hydroxymethyl group (-CH2OH) relative to the benzene ring defines the molecule's conformation and influences its stability and crystal packing. researchgate.net Theoretical studies on benzyl (B1604629) alcohol derivatives using DFT methods have identified various stable conformations, often described by dihedral angles. researchgate.netnih.gov For this compound, computational analysis would involve rotating the C-C bond to map the potential energy surface and identify the global minimum energy conformation as well as any other low-energy conformers. The stability of these conformers is governed by a balance of steric hindrance and potential weak intramolecular interactions, such as O-H···π or C-H···Br contacts.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and anti-bonds (unoccupied orbitals). wikipedia.org This method provides quantitative insight into charge delocalization, hyperconjugative interactions, and resonance effects that contribute to molecular stability. molfunction.comresearchgate.net

In an NBO analysis of this compound, key interactions would be quantified by the second-order perturbation energy, E(2). This value measures the energy of delocalization between a filled "donor" NBO and an empty "acceptor" NBO. wikipedia.org Important interactions would likely include:

Delocalization from the oxygen lone pairs into the σ(C-C) and σ(C-H) anti-bonding orbitals of the hydroxymethyl group.

Hyperconjugation between the π-orbitals of the benzene ring and the anti-bonding orbitals of the substituent groups (and vice versa).

Analysis of the C-Br and C-CN bonds to understand their polarity and covalent/ionic character. wikipedia.org

Reaction Mechanism Elucidation using DFT

While specific DFT studies on the reaction mechanisms of this compound are not prominent in the searched literature, this computational approach is a standard tool for such investigations. mdpi.com DFT can be used to map the entire potential energy surface of a chemical reaction, identifying transition states, intermediates, and activation energies. utexas.eduaps.org For this molecule, theoretical studies could elucidate mechanisms for reactions such as:

Electrophilic Aromatic Substitution: Calculating the activation energies for the substitution at different positions on the ring to predict regioselectivity. mdpi.com

Nucleophilic Substitution/Displacement: Modeling the displacement of the bromine atom.

Functional Group Transformations: Investigating the reaction pathways for the oxidation of the hydroxymethyl group or the hydrolysis of the nitrile group. acs.org

These studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Spectroscopic Property Prediction and Validation (e.g., Vibrational Spectra (FTIR, Raman))

DFT calculations are highly effective for predicting the vibrational spectra (FTIR and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies from the second derivatives of the energy, a theoretical spectrum can be generated. ijtsrd.com These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This allows for a definitive assignment of the observed vibrational bands to specific modes of motion within the molecule (e.g., C≡N stretch, O-H stretch, C-Br stretch, ring breathing modes). ijtsrd.com

For the analogous compound 2-Bromo-4-methylbenzonitrile (B184184) , a detailed study compared the experimental and calculated vibrational frequencies, showcasing the power of this predictive method. researchgate.net A similar approach for this compound would provide a complete vibrational assignment.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analogous Compound 2-Bromo-4-methylbenzonitrile. (Note: This data is for 2-Bromo-4-methylbenzonitrile and is presented to illustrate the methodology.)

| Assignment | Experimental FTIR | Experimental FT-Raman | Calculated (B3LYP) |

|---|---|---|---|

| C-H stretch (ring) | 3070 | 3065 | 3075 |

| C-H stretch (methyl) | 2925 | 2930 | 2935 |

| C≡N stretch | 2230 | 2232 | 2235 |

| C=C stretch (ring) | 1590 | 1595 | 1592 |

| C-H in-plane bend | 1480 | 1485 | 1483 |

| C-Br stretch | 670 | 675 | 672 |

Data sourced from studies on 2-Bromo-4-methylbenzonitrile. researchgate.net

Intermolecular Interactions and Crystal Engineering

Crystal engineering focuses on understanding and controlling how molecules assemble in the solid state, which is dictated by intermolecular interactions. ugd.edu.mk For this compound, the crystal structure would be a result of a sophisticated interplay between several types of non-covalent interactions.

Hydrogen Bonding The most significant interaction is expected to be hydrogen bonding, mediated by the hydroxymethyl group (-CH2OH). The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom's lone pairs). mdpi.commdpi.com This dual capability often leads to the formation of robust, extended networks, such as chains or sheets, which are primary determinants of the crystal packing. aps.orgresearchgate.net The nitrile nitrogen atom can also act as a hydrogen bond acceptor. nih.govresearchgate.net

π-π Stacking Aromatic rings often engage in π-π stacking interactions, where the electron-rich π cloud of one ring interacts with the π system of a neighboring molecule. researchgate.netrsc.org In the crystal structure of the analogue 2-Bromo-4-methylbenzonitrile , weak π-π stacking interactions with centroid-centroid separations of 3.782 Å and 3.919 Å were observed, which help to generate columns of molecules. researchgate.net Similar interactions would be expected for this compound, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

Halogen Bonding The bromine atom can participate in halogen bonding, where the electropositive σ-hole on the bromine interacts with a Lewis base (an electron-rich site), such as the oxygen or nitrogen atoms of a neighboring molecule. nih.govsemanticscholar.org Crystal structure analyses of related bromo-hydroxybenzonitriles have revealed intermolecular O-H···Br and O-H···N hydrogen bonds as the dominant organizing forces. nih.govresearchgate.net

The final crystal structure would be the one that optimizes this combination of strong hydrogen bonds, weaker π-π stacking, and possible halogen bonds to achieve maximum thermodynamic stability.

Analytical Methodologies for the Characterization and Purity Assessment of 2 Bromo 4 Hydroxymethyl Benzonitrile and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Bromo-4-(hydroxymethyl)benzonitrile. These techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic region for the 1,2,4-trisubstituted ring will display a characteristic pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show signals for the six aromatic carbons (with the carbon attached to the bromine atom having a characteristic shift), the methylene carbon, and the nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on standard chemical shift values and analysis of similar substituted benzonitriles.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Ar-H (proton ortho to -CN) | ~7.8 | d (doublet) | Small coupling (J ≈ 2 Hz) from meta coupling. |

| Ar-H (proton ortho to -Br) | ~7.6 | d (doublet) | Standard ortho coupling (J ≈ 8 Hz). | |

| Ar-H (proton between -Br and -CH₂OH) | ~7.5 | dd (doublet of doublets) | Shows both ortho and meta coupling. | |

| -CH₂OH | ~4.7 | s (singlet) | Methylene protons of the benzyl (B1604629) alcohol moiety. The -OH proton signal may be broad and its position variable. | |

| ¹³C | -CN (Nitrile) | ~118 | Quaternary carbon. | |

| -C-Br | ~125 | Quaternary carbon, deshielded by bromine. | ||

| -C-CN | ~115 | Quaternary carbon. | ||

| -C-CH₂OH | ~145 | Quaternary carbon, deshielded by oxygen. | ||

| Aromatic CH | 128-135 | Range for the three tertiary aromatic carbons. | ||

| -CH₂OH | ~63 | Methylene carbon. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar bonds. In this compound, key absorptions include a broad O-H stretch from the alcohol, the sharp C≡N stretch of the nitrile group, and various C-H and C-C stretches in the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is especially effective for detecting vibrations of non-polar bonds and symmetric stretches. The C≡N and aromatic ring vibrations are typically strong in the Raman spectrum. Computational studies on related molecules like 2-Bromo-4-methylbenzonitrile (B184184) have been used to assign vibrational frequencies. uv-vis-spectral-atlas-mainz.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Expected frequencies based on standard correlation charts and data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H stretch (alcohol) | 3500 - 3200 | IR | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman | Medium to Weak |

| Aliphatic C-H stretch (-CH₂) | 2950 - 2850 | IR, Raman | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | IR, Raman | Medium to Strong, Sharp |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman | Medium to Strong |

| C-O stretch (primary alcohol) | 1075 - 1000 | IR | Strong |

| C-Br stretch | 650 - 550 | IR, Raman | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene (B151609) ring in this compound acts as a chromophore, absorbing UV light to promote electrons to higher energy orbitals. The presence of substituents like the bromo and nitrile groups, which can participate in conjugation and inductive effects, influences the wavelength of maximum absorption (λmax). The spectrum is typically recorded in a non-absorbing solvent like ethanol (B145695) or cyclohexane.

Table 3: Expected UV-Visible Absorption Data for this compound Estimated values based on typical absorptions for substituted benzonitriles.

| Electronic Transition | Expected λmax (nm) | Solvent | Notes |

|---|---|---|---|

| π → π | ~210 - 230 | Ethanol/Hexane | Primary absorption band related to the benzene ring. |

| π → π | ~270 - 290 | Ethanol/Hexane | Secondary (benzenoid) band, often showing fine structure. |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Gas Chromatography (GC)

Gas Chromatography (GC) can be used to determine the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The presence of the polar hydroxymethyl group can lead to peak tailing and may require higher injector and oven temperatures. For more robust and reproducible analysis, derivatization of the hydroxyl group (e.g., silylation to form a trimethylsilyl (B98337) ether) is often performed to increase volatility and reduce polarity. Analysis is typically carried out using a capillary column with a non-polar stationary phase, such as a (5%-phenyl)-methylpolysiloxane, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification. uv-vis-spectral-atlas-mainz.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of this compound. Its ability to analyze non-volatile and thermally sensitive compounds at ambient temperature makes it ideal for this molecule.

A common approach is reversed-phase (RP) HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. chemicalbook.comcas.org To ensure sharp peaks and reproducible retention times, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups. chemicalbook.comcas.org Detection is most commonly achieved using a UV detector set to one of the compound's absorption maxima. This method is highly effective for separating the target compound from closely related structural isomers and impurities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. The analysis provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering a molecular fingerprint.

The molecular formula for this compound is C₈H₆BrNO, corresponding to a molecular weight of approximately 212.04 g/mol . bldpharm.comachemblock.comchemscene.com In a mass spectrum, the molecular ion peak (M⁺) is expected to appear at an m/z corresponding to this mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of a second peak at M+2 with nearly equal intensity. This is due to the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

Fragmentation analysis provides further structural confirmation. While a direct mass spectrum for this compound is not publicly detailed, fragmentation patterns can be predicted based on its structure and data from related compounds like bromobenzonitriles. docbrown.infonist.gov The electron ionization (EI) process would likely induce fragmentation at the weakest bonds. Common fragmentation pathways would include the loss of the bromine atom, the hydroxymethyl group, or smaller entities.

Key expected fragments would include:

[M-Br]⁺ : Loss of the bromine atom, resulting in a significant peak.

[M-CH₂OH]⁺ : Cleavage of the hydroxymethyl group.

[C₇H₄N]⁺ : A fragment corresponding to cyanobenzene resulting from the loss of both the bromo and hydroxymethyl substituents.

Table 1: Key Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆BrNO | bldpharm.comachemblock.com |

| Molecular Weight | ~212.04 g/mol | bldpharm.comchemscene.com |

| Isotopic Peaks | M⁺ and M+2 (approx. 1:1 ratio) | docbrown.info |

| Base Peak (Predicted) | Likely [M-Br]⁺ or a stable carbocation | docbrown.info |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

A study on 2-Bromo-4-methylbenzonitrile revealed that it crystallizes in a triclinic system with the space group P-1. researchgate.netnih.gov The molecule is nearly planar. researchgate.netnih.gov In the crystal structure, molecules are organized into columns along the direction, stabilized by weak π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov The centroid-centroid separations for these interactions are reported as 3.782(2) Å and 3.919(2) Å. researchgate.netnih.gov

Given the structural similarity, it is plausible that this compound would exhibit comparable packing motifs, potentially with additional stabilization from hydrogen bonding involving the hydroxymethyl group.

Table 2: Crystallographic Data for the Derivative 2-Bromo-4-methylbenzonitrile

| Parameter | Value | Reference |

| Chemical Formula | C₈H₆BrN | researchgate.netnih.gov |

| Molecular Weight | 196.05 g/mol | researchgate.netnih.gov |

| Crystal System | Triclinic | researchgate.netnih.gov |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.5168 (11) | researchgate.netnih.gov |

| b (Å) | 7.8383 (11) | researchgate.netnih.gov |

| c (Å) | 7.9428 (11) | researchgate.netnih.gov |

| α (°) | 69.243 (7) | researchgate.netnih.gov |

| β (°) | 64.375 (8) | researchgate.netnih.gov |

| γ (°) | 87.567 (8) | researchgate.netnih.gov |

| Volume (ų) | 391.14 (10) | researchgate.netnih.gov |

| Z (formula units/cell) | 2 | researchgate.netnih.gov |

| Temperature (K) | 296 | researchgate.netnih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |

Future Research Directions and Emerging Paradigms for 2 Bromo 4 Hydroxymethyl Benzonitrile

Novel Catalytic Transformations

The hydroxymethyl group of 2-Bromo-4-(hydroxymethyl)benzonitrile is a prime target for a variety of catalytic transformations, enabling its conversion into a range of valuable derivatives. Future research is likely to focus on the development and application of novel catalytic systems to selectively modify this group while preserving the other functionalities of the molecule.

One promising area is the catalytic oxidation of the hydroxymethyl group to an aldehyde. This transformation would yield 2-bromo-4-formylbenzonitrile (B1524706), a key intermediate for the synthesis of more complex molecules such as heterocycles and pharmacologically active compounds. Research in this area could explore the use of various catalysts, including iron nitrate (B79036) and ruthenium-based systems, which have shown high efficiency and selectivity in the oxidation of other benzyl (B1604629) alcohols. frontiersin.orgdntb.gov.ua For instance, systems utilizing molecular oxygen as a green oxidant are particularly attractive. dntb.gov.ua The selective oxidation of benzyl alcohols can also be achieved using peroxymonosulfate (B1194676) activated by carbon nanotubes, a method that operates under mild conditions. gdut.edu.cn The development of heterogeneous catalysts for this transformation would be particularly advantageous, allowing for easier separation and recycling of the catalyst.

Another important research direction is the catalytic etherification and esterification of the hydroxymethyl group. The synthesis of novel ethers and esters from this compound could lead to new compounds with interesting physical and biological properties. Catalytic reductive etherification, using a carbonyl compound and a reducing agent, has emerged as a powerful tool for the synthesis of a wide range of ethers. nih.gov For example, bismuth(III) chloride has been used to catalyze the reductive etherification of benzyl alcohols with aromatic and aliphatic carbonyl compounds at room temperature. nih.gov Similarly, various catalysts, including titanium alkoxides and antimony trioxide, have been investigated for the synthesis of polyesters from monomers containing hydroxyl and carboxylic acid groups, a process that could be adapted for the esterification of this compound. mdpi.comgoogle.com The use of solid acid catalysts, such as ion-exchange resins, could also be explored for these transformations, offering the benefits of heterogeneous catalysis. nih.govresearchgate.net

Furthermore, the development of catalytic cross-coupling reactions that directly utilize the hydroxymethyl group is a burgeoning field. Palladium-catalyzed Suzuki-Miyaura coupling has been successfully employed for the direct arylation of benzyl alcohols to form diarylmethanes, a reaction that proceeds via benzylic C-O activation. rsc.org Applying such a method to this compound could provide a novel and atom-economical route to a variety of diarylmethane derivatives. Additionally, copper-catalyzed methods for the oxidative cross-coupling of benzylic C-H bonds with alcohols to form benzyl ethers represent another innovative approach that could potentially be adapted for this substrate. chemrxiv.org

| Catalytic Transformation | Potential Catalyst Systems | Potential Products | References |

| Oxidation | Iron Nitrate, Ruthenium-based catalysts, Carbon nanotube-activated peroxymonosulfate | 2-Bromo-4-formylbenzonitrile | frontiersin.orgdntb.gov.uagdut.edu.cn |

| Etherification | Bismuth(III) chloride, Iridium complexes, Ytterbium(III) triflate | Alkyl and aryl ethers | nih.gov |

| Esterification | Titanium alkoxides, Antimony trioxide, Solid acid catalysts | Carboxylate esters | mdpi.comgoogle.comresearchgate.net |

| Cross-Coupling (C-O activation) | Palladium complexes (e.g., Pd(PPh3)4) | Diaryl- and alkyl-substituted methanes | rsc.org |

| Cross-Coupling (C-H activation) | Copper complexes | Benzyl ethers | chemrxiv.org |

Integration into Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, on-demand synthesis. mdpi.com The integration of this compound into flow chemistry systems is a promising research avenue for the efficient and scalable synthesis of its derivatives.

The modular nature of flow chemistry setups allows for the sequential addition of reagents and the telescoping of multiple reaction steps without the need for intermediate purification. mdpi.com This is particularly relevant for a multifunctional molecule like this compound, where different functional groups can be addressed in a stepwise manner. For instance, a flow process could be designed for the initial catalytic transformation of the hydroxymethyl group, followed by a subsequent cross-coupling reaction at the bromide position in a downstream reactor.

Recent advances in flow chemistry have demonstrated the successful synthesis of various nitrile-containing compounds. For example, a continuous flow process for the cyanide-free synthesis of aryl nitriles using p-tosylmethyl isocyanide (TosMIC) has been reported, offering a safe and efficient alternative to traditional cyanation methods. nih.gov While this specific reaction is for the formation of a nitrile group, it highlights the adaptability of nitrile-containing compounds to flow conditions. Furthermore, the synthesis of 3-cyano-quinolines has been achieved in a continuous-flow system, showcasing the utility of flow chemistry for constructing complex heterocyclic scaffolds from nitrile precursors. nih.gov These examples provide a strong foundation for developing flow-based syntheses that utilize this compound as a starting material.

A key area of future research will be the optimization of reaction conditions, such as temperature, pressure, and residence time, for various transformations of this compound in flow. The use of immobilized catalysts and reagents within packed-bed reactors is another important aspect to explore, as this can simplify product purification and enable the continuous reuse of expensive catalytic materials.

| Flow Chemistry Application | Potential Reaction | Key Advantages | Relevant Research |

| Multi-step Synthesis | Sequential modification of hydroxymethyl and bromo groups | Reduced reaction time, improved safety, automation | mdpi.com |

| Heterocycle Formation | Cyclization reactions involving the nitrile group | Precise control over reaction conditions, enhanced yield | nih.gov |

| Cyanide-Free Nitrile Chemistry | Reactions involving the nitrile as a functional handle | Increased safety by avoiding toxic reagents | nih.gov |

Exploration in Supramolecular Chemistry and Self-Assembly

The nitrile group of this compound is a versatile functional group for directing supramolecular self-assembly through non-covalent interactions such as hydrogen bonding and metal coordination. The exploration of this compound and its derivatives in the field of supramolecular chemistry and crystal engineering is a promising area for future research.

Aryl nitriles have been shown to act as effective hydrogen-bond acceptors, enabling the construction of predictable supramolecular architectures in the solid state. researchgate.net The nitrile group can participate in hydrogen bonds with suitable donor molecules, directing the self-assembly process and influencing the packing of molecules in a crystal lattice. This can be exploited to control the outcome of solid-state reactions or to design materials with specific physical properties. For example, the hydrogen-bond-directed intermolecular [2+2] photodimerization of a bis(aryl nitrile) alkene has been demonstrated, where the nitrile groups play a crucial role in pre-organizing the molecules for the reaction. researchgate.net

Furthermore, the nitrile group can act as a ligand for metal ions, opening up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). The palladium-SCS-pincer motif, for instance, is known to bind to nitrile ligands, and this interaction has been used to assemble polymers. osti.gov The combination of the nitrile's coordinating ability with the other functional groups on the this compound scaffold could lead to the formation of complex, multi-dimensional supramolecular structures with interesting catalytic or material properties.

Recent research has also demonstrated the precise recognition of benzonitrile (B105546) derivatives by synthetic supramolecular macrocycles. mit.edu A phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to form key-lock complexes with a variety of benzonitrile guests, held in place by a combination of C-H···N, C-H···π, and C-H···O interactions. mit.edu This suggests that derivatives of this compound could be selectively encapsulated by such hosts, leading to applications in sensing, separation, or the controlled release of guest molecules.

| Supramolecular Interaction | Role of Benzonitrile Moiety | Potential Application | References |

| Hydrogen Bonding | Acceptor | Crystal engineering, directing solid-state reactions | researchgate.net |

| Metal Coordination | Ligand | Formation of coordination polymers and MOFs | osti.gov |

| Host-Guest Chemistry | Guest | Molecular recognition, sensing, controlled release | mit.edu |

Advanced Applications in Nanoscience and Optoelectronics

Derivatives of this compound hold significant promise for applications in nanoscience and optoelectronics due to the intriguing electronic and optical properties of the benzonitrile scaffold. frontiersin.org Future research in this area is expected to focus on the design and synthesis of novel materials with tailored functionalities for use in electronic devices and as advanced optical materials.

Benzonitrile derivatives are being actively investigated for their potential in organic light-emitting diodes (OLEDs) . Carbazole-benzonitrile based compounds have been developed as bipolar host materials for blue phosphorescent OLEDs, achieving high external quantum efficiencies. acs.org The benzonitrile unit in these molecules acts as an electron-accepting moiety, contributing to the balanced charge transport required for efficient light emission. By strategically modifying the this compound core, for example, by introducing hole-transporting or electron-transporting groups through reactions at the bromide or hydroxymethyl positions, it may be possible to create novel materials for various layers within an OLED device.

The field of nonlinear optics (NLO) is another area where benzonitrile derivatives show potential. The inherent asymmetry and polarizability of certain benzonitrile compounds can give rise to significant NLO effects, which are crucial for applications in optical switching and data processing. frontiersin.org Theoretical studies have been used to predict the hyperpolarizability of benzonitrile derivatives, guiding the synthesis of molecules with enhanced NLO properties. The ability to introduce a wide range of substituents onto the this compound framework provides a platform for systematically tuning these properties.

Furthermore, the self-assembly properties of benzonitrile derivatives can be harnessed to create well-ordered nanostructures with defined electronic properties. Supramolecular assemblies can be used as templates for the synthesis of functional carbon-nitrogen-based nanomaterials for photo- and electrochemical applications. rsc.org By controlling the self-assembly of this compound derivatives, it may be possible to fabricate nanowires, nanosheets, or other nanostructures for use in sensors, catalysts, or energy storage devices.

| Application Area | Key Property of Benzonitrile Derivatives | Potential Use of this compound Derivatives | References |

| Organic Light-Emitting Diodes (OLEDs) | Bipolar charge transport | Host materials, charge transport layers | acs.org |

| Nonlinear Optics (NLO) | High hyperpolarizability | Optical switches, frequency converters | frontiersin.org |

| Nanoscience | Self-assembly into ordered structures | Templates for functional nanomaterials, molecular wires | rsc.org |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-(hydroxymethyl)benzonitrile, and how can intermediates be optimized?

A feasible approach involves functionalizing 4-(hydroxymethyl)benzonitrile (CAS: 874-89-5) through electrophilic bromination. For example, using N-bromosuccinimide (NBS) in a controlled solvent system (e.g., DMF or CCl₄) at 0–25°C to selectively introduce bromine at the 2-position of the aromatic ring . Optimization requires monitoring reaction kinetics via TLC or HPLC to avoid over-bromination. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR : <sup>1</sup>H NMR will show a singlet for the hydroxymethyl (–CH₂OH) group at δ ~4.6 ppm (exchangeable with D₂O) and aromatic protons split due to bromine’s anisotropic effect. <sup>13</sup>C NMR will confirm the nitrile carbon at ~115 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should display a molecular ion peak at m/z 227.0 (C₈H₆BrNO⁺) with isotopic patterns matching bromine’s 1:1 ratio (⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Single-crystal analysis (if feasible) can resolve spatial arrangements, as demonstrated for structurally related nitriles in crystallography studies .

Advanced Research Questions

Q. What challenges arise in using this compound as a substrate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at the 2-position can participate in palladium-catalyzed couplings, but steric hindrance from the hydroxymethyl group may reduce reactivity. Pre-protection of the hydroxymethyl group (e.g., as a silyl ether or acetate) is recommended to prevent side reactions. For example, using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole as a base . Post-coupling deprotection under mild acidic conditions (e.g., TBAF in THF) restores the hydroxymethyl functionality.

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

Conflicting stability reports may arise from solvent interactions or impurities. Systematic studies should:

- Test stability in aqueous buffers (pH 2–12) at 25°C and 60°C, monitoring degradation via HPLC.

- Analyze degradation products (e.g., hydrolysis of nitrile to amide or carboxylic acid) using LC-MS .

- Control moisture exposure, as hydroxymethyl groups are prone to oxidation; inert atmospheres (N₂/Ar) are advised during storage .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites for nucleophilic/electrophilic attacks. Molecular docking studies may predict binding affinity with biological targets (e.g., enzymes in CNS drug pathways), leveraging structural analogs like cyanodiol intermediates used in Escitalopram synthesis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of nitrile vapors .

- First Aid : For skin contact, wash immediately with soap/water (≥15 min); for eye exposure, irrigate with saline (10–15 min) and consult an ophthalmologist .

- Storage : Store in amber vials at 2–8°C under inert gas to prevent oxidation and moisture absorption .

Applications in Pharmaceutical Chemistry

Q. How does this compound compare to other nitrile intermediates in antidepressant synthesis?

Unlike racemic cyanodiol intermediates (e.g., 4-(4-dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl-3-(hydroxymethyl)benzonitrile), this compound’s bromine substituent offers a handle for late-stage functionalization, enabling diversification of drug candidates . Its nitrile group enhances metabolic stability compared to esters or amides, as seen in serotonin reuptake inhibitors .

Analytical Challenges

Q. How can impurities in this compound be quantified during scale-up?

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Limits : Set impurity thresholds at ≤0.15% (ICH guidelines) for genotoxic brominated byproducts .

- Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., dibrominated analogs) to ensure method accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。